![molecular formula C13H8BrCl2NO B5845782 (2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone CAS No. 6050-55-1](/img/structure/B5845782.png)
(2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone
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Overview
Description
(2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the aryl ketone family and is known for its unique chemical properties.
Scientific Research Applications
(2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone has been studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. Additionally, it has been studied for its potential use as a fluorescent probe for detecting DNA damage.
Mechanism of Action
The mechanism of action of (2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone involves the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. Additionally, it has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
(2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and to exhibit antitumor activity in various cancer cell lines. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using (2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone in lab experiments is its wide range of potential applications. It has been studied for its potential use in the treatment of various diseases and for its use as a fluorescent probe. However, one limitation of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone. One potential direction is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the use of (2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone as a fluorescent probe for detecting DNA damage warrants further investigation. Overall, the study of this compound has the potential to lead to new discoveries and advancements in various scientific fields.
Synthesis Methods
The synthesis of (2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone can be achieved through a multi-step process that involves the reaction of 2-amino-5-bromobenzophenone with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain the desired compound.
properties
IUPAC Name |
(2-amino-5-bromophenyl)-(2,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-7-1-4-12(17)10(5-7)13(18)9-3-2-8(15)6-11(9)16/h1-6H,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQISTWFONYRJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=C(C=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354558 |
Source
|
Record name | (2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6050-55-1 |
Source
|
Record name | (2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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